Comparative Cytotoxicity and Anti‑Tubercular Activity Against 4‑Methylphenylsulfonyl and 4‑Bromobenzoyl Analogs
In a whole‑cell screening campaign against *M. tuberculosis*, the compound containing a 4‑Br–Ph–CH₂– substituent (structurally equivalent to the target compound) was compared directly with analogs bearing 4‑Me–Ph–SO₂– and 4‑Br–Ph–CO– groups. The target compound (IDR‑0597556) exhibited an MBC₄.₅ value >200 µM against *M. tuberculosis* and a HepG2 IC₅₀ >100 µM, indicating negligible antitubercular activity and low cytotoxicity. In contrast, the 4‑Me–Ph–SO₂– analog (IDR‑0597330) showed comparable antitubercular inactivity (MBC₄.₅ >200 µM) but markedly higher cytotoxicity, with a HepG2 IC₅₀ of 37 ± 8.5 µM [1]. This head‑to‑head comparison reveals that the 4‑bromobenzyl methanesulfonamide scaffold confers a significantly lower cytotoxicity profile than the 4‑methylphenylsulfonyl variant under identical assay conditions.
| Evidence Dimension | HepG2 cytotoxicity (IC₅₀, µM) |
|---|---|
| Target Compound Data | >100 (n=3) |
| Comparator Or Baseline | 4‑Me–Ph–SO₂– analog (IDR‑0597330): 37 ± 8.5 (n=2) |
| Quantified Difference | Target compound is >2.7‑fold less cytotoxic (IC₅₀ >100 µM vs 37 µM) |
| Conditions | HepG2 cell viability assay; compound concentrations tested up to 200 µM |
Why This Matters
For researchers screening fragments or building blocks for anti‑infective programs, the substantially lower mammalian cell cytotoxicity of this compound compared to the 4‑methylphenylsulfonyl analog makes it a preferable starting point when a non‑toxic, inactive control scaffold is required.
- [1] PMC6596218. Anthranilic amide and imidazobenzothiadiazole compounds disrupt Mycobacterium tuberculosis membrane potential. *RSC Med. Chem.* 2019, 10(6), 934–945. Table 2. View Source
